molecular formula C17H14N2O6S B1684580 Iguratimod CAS No. 123663-49-0

Iguratimod

Cat. No. B1684580
M. Wt: 374.4 g/mol
InChI Key: ANMATWQYLIFGOK-UHFFFAOYSA-N
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Description

Iguratimod is an anti-inflammatory small molecule drug primarily used for the treatment of rheumatoid arthritis, in conjunction with methotrexate, in Japan and China . It has shown remarkable effectiveness and good safety for the treatment of active rheumatoid arthritis . Its efficacy against other autoimmune ailments is also under intense investigation .


Synthesis Analysis

The synthesis of Iguratimod involves several steps. The target compound is synthesized from 4-chloro-3-nitroanisole as a starting material via seven steps including nucleophilic substitution, reduction, methanesulfonylization, classical Gattermann-Koch reaction, acylation, hydrolysis, and cyclization . Another synthesis method involves the use of N-heterocyclic carbene (NHC)-catalyzed aldehyde-nitrile cross coupling reaction .


Molecular Structure Analysis

Iguratimod is a methane sulfonanilide . Its molecular formula is C17H14N2O6S . The 3D chemical structure of Iguratimod can be found in various scientific databases .


Chemical Reactions Analysis

Iguratimod acts directly on B cells by inhibiting the production of inflammatory cytokines (tumor necrosis factor-α, interleukin (IL)-1β, IL-6, IL-8, IL-17), thereby suppressing the production of immunoglobulin and inhibiting the activity of nuclear factor kappa-light chain enhancer of activated B cells .


Physical And Chemical Properties Analysis

Iguratimod is a solid substance . Its molecular weight is 374.4 g/mol . More detailed physical and chemical properties can be found in its safety data sheet .

Scientific Research Applications

Mechanisms and Clinical Applications

  • Molecular Mechanisms and Clinical Application : Iguratimod (IGU) is effective for treating active rheumatoid arthritis and other rheumatic diseases. It acts on T and B lymphocytes, inhibiting various inflammatory factors and accelerating bone formation. It has shown potential in treating Sjögren's syndrome, ankylosing spondylitis, and systemic lupus erythematosus (Jiang et al., 2019).

Effects on Rheumatoid Arthritis

  • Iguratimod in Japan : Developed in Japan, Iguratimod has shown improvement effects in animal arthritis models by inhibiting cytokine and immunoglobulin production (Tanaka et al., 2015).
  • Blocking IL-17 Signaling : Iguratimod distinctively targets IL-17 signaling in rheumatoid arthritis, different from methotrexate and leflunomide. It suppresses inflammation in synovium and inhibits the expression of proinflammatory factors triggered by IL-17 (Luo et al., 2013).

Applications in Other Diseases

  • Iguratimod in Autoimmune Encephalomyelitis : Demonstrated efficacy in reducing the severity of experimental autoimmune encephalomyelitis, suggesting potential for treating multiple sclerosis. It reduced demyelination and inflammatory cell infiltration partly by inhibiting NF-κB p65 (Li et al., 2018).
  • Impact on Skin Fibrosis in Systemic Sclerosis : Iguratimod showed potential in experimental systemic sclerosis models by modulating the TGF‐β1/Smad signalling pathway, which could have implications for treating systemic sclerosis (Xie et al., 2022).
  • Therapeutic Potential in Inflammatory Bowel Disease : Ameliorated symptoms in murine colitis by modulating Th17/Treg paradigm, suggesting a novel therapeutic approach for inflammatory bowel disease (Jiang et al., 2018).

Novel Drug Formulations

  • Nanoiguratimod-Loaded Hydrogel : Developed for sustained release of therapeutics in rheumatoid arthritis, offering a new route of administration and extending the administration interval (Ma et al., 2019).

Future Directions

Iguratimod’s unique mode of action compared with that of other DMARDs and its good patient response makes it a suitable antirheumatic and bone-protecting drug . Its efficacy against other autoimmune ailments is also under intense investigation . It is potentially beneficial for public health in developing countries .

properties

IUPAC Name

N-[7-(methanesulfonamido)-4-oxo-6-phenoxychromen-3-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMATWQYLIFGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048971
Record name Iguratimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iguratimod

CAS RN

123663-49-0
Record name Iguratimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123663-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iguratimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123663490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iguratimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Iguratimod
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iguratimod
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IGURATIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IHY34Y2NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

27.6 g of formic acid was added to 30.6 g of acetic anhydride. The mixture was stirred for 1.5 hours at 40°-45° C. The reaction mixture was dropwise added to a solution of 34.6 g of 3-amino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one dissolved in 400 ml of methylene chloride. The mixture was stirred for 1 hour at 20°-25° C. 400 ml of diisopropyl ether was added thereto. The resulting crystal was collected by filtration and recrystallized from acetonitrile to obtain 27.3 g (yield: 73%) of 3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one having a melting point of 236°-238° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,690
Citations
H Jiang, H Gao, Q Wang, M Wang, B Wu - Biomedicine & Pharmacotherapy, 2020 - Elsevier
Iguratimod (IGU) is a novel small-molecule anti-rheumatic drug with remarkable effectiveness and good safety for the treatment of active rheumatoid arthritis. Its mechanism of action is …
Number of citations: 47 www.sciencedirect.com
S **e, S Li, J Tian, F Li - Frontiers in Pharmacology, 2020 - frontiersin.org
Iguratimod (IGU) is a novel synthetic small molecule disease modified anti-rheumatic drug approved only in Japan and China up to date. IGU plays an important immunomodulatory role …
Number of citations: 43 www.frontiersin.org
K Tanaka, T Yamaguchi, M Hara - Expert Review of Clinical …, 2015 - Taylor & Francis
Iguratimod (IGU), a small-molecule compound, was developed as a disease-modifying antirheumatic drug in Japan. The pharmacological studies showed that inhibition of the …
Number of citations: 46 www.tandfonline.com
HA Mucke - Drugs of today (Barcelona, Spain: 1998), 2012 - europepmc.org
… In addition to these immunomodulatory and other long-lasting effects, iguratimod inhibits … In summary, iguratimod is a welcome addition to the small-molecule drug therapy of …
Number of citations: 61 europepmc.org
J Li, H Mao, Y Liang, Y Lu, S Chen, N Yang… - Clinical and …, 2013 - hindawi.com
All randomized controlled trials (RCTs) of iguratimod for rheumatoid arthritis (RA) to assess its efficacy and safety are included in this paper. The Review Manager software was used for …
Number of citations: 30 www.hindawi.com
Z **a, J Lyu, N Hou, L Song, X Li, H Liu - Zeitschrift für Rheumatologie, 2016 - Springer
… of therapy with iguratimod plus methotrexate (MTX) in comparison with iguratimod or MTX … The combination of iguratimod with MTX was superior to iguratimod or MTX monotherapy. …
Number of citations: 36 link.springer.com
…, M Hara, Iguratimod-Clinical Study Group - Modern …, 2013 - academic.oup.com
… :1 ratio to either the iguratimod group or the placebo group. Iguratimod was orally administered at … ) at week 24 was 69.5 % in the iguratimod group compared with 30.7 % in the placebo …
Number of citations: 86 academic.oup.com
T Mimori, M Harigai, T Atsumi, T Fujii… - Modern …, 2019 - academic.oup.com
… Day 0 shows the value measured on the day iguratimod administration was started. Blue … Day 0 shows the value measured on the day iguratimod administration was started. Blue lines: …
Number of citations: 37 academic.oup.com
Q Luo, Y Sun, W Liu, C Qian, B **, F Tao… - The Journal of …, 2013 - journals.aai.org
… Together, our results suggest that iguratimod yields a strong improvement in arthritis via its … of these DMARDs and iguratimod. This analysis revealed that iguratimod is a DMARD that is …
Number of citations: 108 journals.aai.org
C Li, Z Ma, L Jian, X Wang, L Sun, X Liu, Z Yao… - International …, 2021 - Elsevier
… exact bone protective mechanism of iguratimod remains to be determined. The purpose of this study was to better explore the underlying mechanism of bone protection of iguratimod. …
Number of citations: 18 www.sciencedirect.com

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